molecular formula C14H17NO B15321848 [2-(6-Methoxynaphthalen-2-yl)ethyl](methyl)amine

[2-(6-Methoxynaphthalen-2-yl)ethyl](methyl)amine

Cat. No.: B15321848
M. Wt: 215.29 g/mol
InChI Key: NQHATQSPAKTJDK-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)ethylamine is an organic compound that features a naphthalene ring substituted with a methoxy group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)ethylamine typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 2-(6-Methoxynaphthalen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)ethylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The methoxy group and the ethylamine side chain play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxynaphthalen-2-yl)ethylamine is unique due to its specific combination of a methoxy-substituted naphthalene ring and an ethylamine side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-N-methylethanamine

InChI

InChI=1S/C14H17NO/c1-15-8-7-11-3-4-13-10-14(16-2)6-5-12(13)9-11/h3-6,9-10,15H,7-8H2,1-2H3

InChI Key

NQHATQSPAKTJDK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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